molecular formula C14H22N2O B8608631 1-Benzyl-4-(3-hydroxypropyl)piperazine

1-Benzyl-4-(3-hydroxypropyl)piperazine

Cat. No.: B8608631
M. Wt: 234.34 g/mol
InChI Key: BKRJTLPVSARANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(3-hydroxypropyl)piperazine is a piperazine derivative featuring a benzyl group at the 1-position and a 3-hydroxypropyl substituent at the 4-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in neuroprotection, receptor modulation, and anticancer activity.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(4-benzylpiperazin-1-yl)propan-1-ol

InChI

InChI=1S/C14H22N2O/c17-12-4-7-15-8-10-16(11-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2

InChI Key

BKRJTLPVSARANE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCO)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Substituents Biological Activity/Relevance Physicochemical Properties Key References
This compound 3-hydroxypropyl Potential neuroprotective/antioxidant Hydrophilic (logP reduced vs. alkyl chains)
1-Benzyl-4-(3-phenylpropyl)piperazine 3-phenylpropyl High Sig-1R affinity (0.5 nM) Lipophilic (logP increased)
Compound 18 () 3-hydroxypropyl side chain Neuroprotective, antioxidant Improved solubility
GBR 12909 Diphenylmethoxyethyl High DAT affinity (IC₅₀ = 1.4–8.2 nM) Rigid structure, lipophilic
1-Benzyl-4-(3-hydroxy-3-phenylpropyl)piperazine 3-hydroxy-3-phenylpropyl Cerebral vasodilation (QSAR-dependent) Moderate lipophilicity

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The 3-hydroxypropyl group in this compound enhances water solubility compared to lipophilic chains like 3-phenylpropyl (logP reduced by ~1–2 units) . This property may improve bioavailability but reduce blood-brain barrier penetration relative to analogues like GBR 12909 .
  • For example, in neuroprotective analogues (e.g., Compound 18), this group correlates with antioxidant efficacy .

Quantitative Structure-Activity Relationships (QSAR)

highlights that substituent lipophilicity and electronic effects significantly influence cerebral vasodilation in benzylpiperazines. For this compound:

  • Lipophilicity : The hydroxypropyl group’s polarity may position it favorably in hydrophilic binding pockets, contrasting with the 3-phenylpropyl analogue’s preference for hydrophobic regions .
  • Steric Effects : The linear hydroxypropyl chain likely reduces steric hindrance compared to branched or aromatic substituents, enabling broader conformational flexibility .

Research Findings and Implications

  • Anticancer Potential: Bispidine derivatives with 3-hydroxypropyl groups () exhibit cytotoxic activity, suggesting that the target compound’s hydroxypropyl chain could enhance interactions with DNA or enzymes involved in apoptosis .
  • Neuropsychiatric Applications : Piperazine derivatives with hydrophilic substituents (e.g., 5-HT6 receptor ligands in ) show reduced receptor affinity but improved metabolic stability, a trade-off that may apply to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.